{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride” is an organic compound . It has a molecular weight of 191.7 . The IUPAC name for this compound is (5-oxaspiro[3.5]nonan-8-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride” is 1S/C9H17NO.ClH/c10-7-8-2-5-11-9(6-8)3-1-4-9;/h8H,1-7,10H2;1H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride” appears as a powder . It should be stored at room temperature .
科学的研究の応用
Psychoactive Substances and Neuropharmacology
Psychoactive substances like 5-MeO-DALT and TCB-2 have been studied for their effects on the human brain, offering insights into pharmacological, physiological, and psychopharmacological aspects. These studies contribute to understanding the complex interactions between psychoactive compounds and serotonin receptors, which could be relevant for exploring the potential research applications of “{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride” if it shares similar pharmacological profiles (Corkery et al., 2012); (Giovanni & Deurwaerdère, 2017).
Novel Analgesic Therapies
Research on mu-opioid receptor biased agonists like Oliceridine highlights the development of novel analgesic therapies that offer therapeutic benefits with reduced adverse effects. This illustrates the potential for “{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride” in contributing to the advancement of pain management solutions if it exhibits similar receptor selectivity or pharmacodynamics (Urits et al., 2019).
Anti-inflammatory Applications
The exploration of serotonin (5-HT) receptor agonists as anti-inflammatory agents indicates a promising therapeutic area. Given the potent anti-inflammatory effects observed in animal models through the activation of 5-HT2A receptors, there is potential for investigating “{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride” in similar contexts, especially if it interacts with the serotonergic system in comparable ways (Flanagan & Nichols, 2018).
Neurotherapeutics and Psychiatric Disorders
The therapeutic research on psilocybin and its efficacy in treating mood and anxiety disorders, addiction, and other psychiatric conditions underlines the significant impact that psychoactive compounds can have on mental health treatment. If “{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride” shares pharmacological characteristics with known psychedelics, it could warrant further exploration in this domain (Johnson & Griffiths, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5-oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-2-5-11-9(6-8)3-1-4-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQPBPMDRYZZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride | |
CAS RN |
1864061-28-8 |
Source
|
Record name | 5-oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。